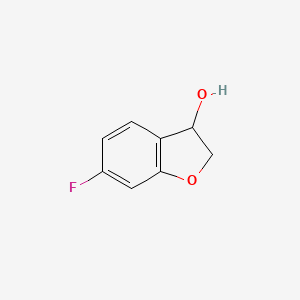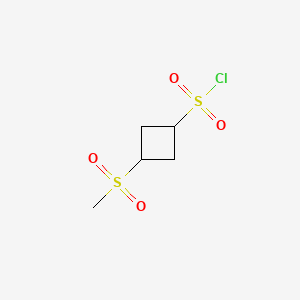
3-Methanesulfonylcyclobutane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methanesulfonylcyclobutane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C5H9ClO4S2. This compound is characterized by the presence of two sulfonyl chloride groups attached to a cyclobutane ring. It is a colorless liquid that is soluble in polar organic solvents and is known for its reactivity towards various nucleophiles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methanesulfonylcyclobutane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclobutane-1,3-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
On an industrial scale, the production of this compound often involves the chlorination of methanesulfonyl cyclobutane using thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methanesulfonylcyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to sulfonic acids using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate in an acidic medium is often employed for oxidation reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acids: Formed from oxidation reactions.
Applications De Recherche Scientifique
3-Methanesulfonylcyclobutane-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of sulfonamide-based drugs.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 3-methanesulfonylcyclobutane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: A simpler analog with a single sulfonyl chloride group.
Cyclobutane-1,3-disulfonyl chloride: A related compound with two sulfonyl chloride groups attached to a cyclobutane ring.
Tosyl chloride: Another sulfonyl chloride compound commonly used in organic synthesis.
Uniqueness
3-Methanesulfonylcyclobutane-1-sulfonyl chloride is unique due to the presence of both methanesulfonyl and cyclobutane moieties, which confer distinct reactivity and steric properties. This makes it a valuable reagent in the synthesis of complex molecules and the modification of biomolecules.
Propriétés
Formule moléculaire |
C5H9ClO4S2 |
|---|---|
Poids moléculaire |
232.7 g/mol |
Nom IUPAC |
3-methylsulfonylcyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H9ClO4S2/c1-11(7,8)4-2-5(3-4)12(6,9)10/h4-5H,2-3H2,1H3 |
Clé InChI |
NTXNLTFFNNOQPP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1CC(C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


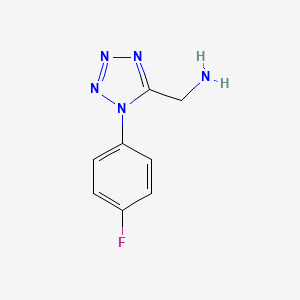
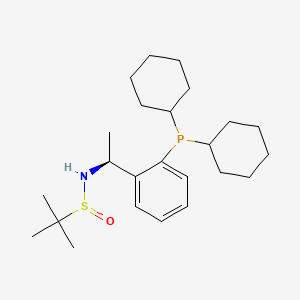
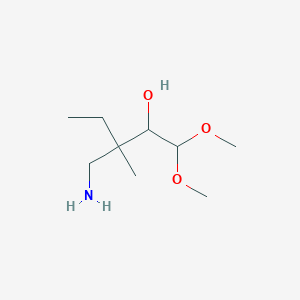
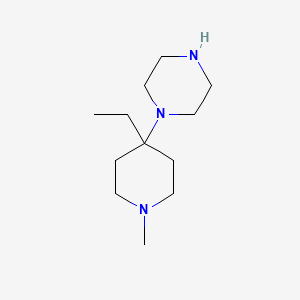
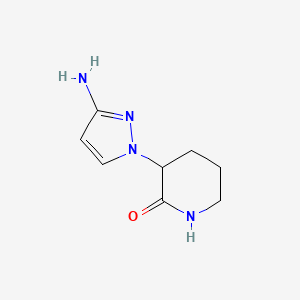
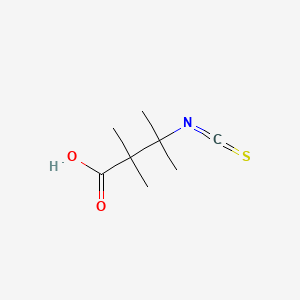
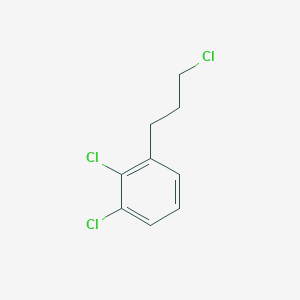
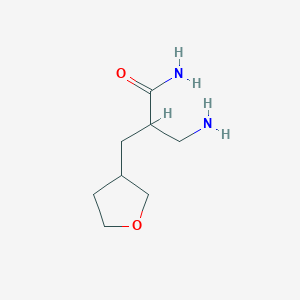

![[3-(3,5-diphenylphenyl)phenyl]boronic acid](/img/structure/B15327625.png)
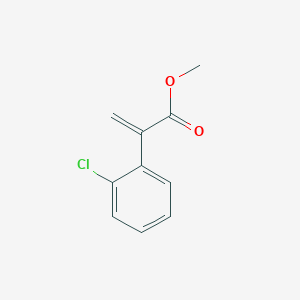
![4-[(2S,5S)-5-(4-aminophenyl)-1-(4-tert-butylphenyl)pyrrolidin-2-yl]aniline](/img/structure/B15327636.png)
![Tert-butyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B15327646.png)
